tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate
Description
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(8-4-5-8)7-9(14)6-12/h8-9,14H,4-7,12H2,1-3H3 |
InChI Key |
PTIIZLYJXDRJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(CN)O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-hydroxypropylamine and cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound.
Industrial Production Methods
In industrial settings, the production of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production methods may also involve the use of advanced purification techniques such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their activity, and modulating biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate with structurally related carbamate derivatives, focusing on molecular features, substituents, and inferred properties based on available evidence.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Impact on Reactivity and Solubility The hydroxyl group in the target compound and tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate improves aqueous solubility compared to purely hydrophobic analogs like the fluorophenyl derivative .
Substituent Effects on Stability The trifluoromethyl group in tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate may enhance metabolic stability due to fluorine’s electronegativity, whereas the target compound’s amino group could make it more susceptible to oxidation . Piperidine and pyrrolidine rings in other analogs exhibit chair or planar conformations, influencing steric hindrance and binding affinity compared to the target’s linear 3-amino-2-hydroxypropyl chain .
Boc Group Performance
- All compounds utilize the Boc group for amine protection. However, conjugation with electron-withdrawing groups (e.g., trifluoromethyl in ) may alter cleavage kinetics under acidic conditions.
Biological Activity
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate is a carbamate derivative notable for its unique structural features, including a tert-butyl group, an amino group, a hydroxy group, and a cyclopropyl group. Its molecular formula is with a molecular weight of approximately 230.30 g/mol .
This compound has gained attention due to its significant biological activity, particularly in enzyme modulation and potential therapeutic applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Enzyme Interaction and Mechanisms
Research indicates that tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate can act as both an inhibitor and an activator of specific enzymes. The structural components of the compound facilitate interactions with active sites on enzymes, leading to alterations in biochemical pathways. This dual role enhances its potential for use in pharmacological studies aimed at developing enzyme inhibitors or activators .
Table: Comparison of Biological Activities
| Compound Name | Enzyme Interaction Type | Key Features |
|---|---|---|
| tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate | Inhibitor/Activator | Modulates enzyme activity through binding |
| tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate | Inhibitor | Lacks hydroxy group; simpler interaction |
| tert-Butyl (3-amino-2-hydroxypropyl)carbamate | Activator | Increased hydrophilicity due to hydroxy groups |
Case Studies and Research Findings
-
Enzyme Modulation Studies :
A study highlighted the compound's ability to modulate enzyme activity in vitro, demonstrating significant inhibition of specific proteases, which are critical in various metabolic pathways . -
Pharmacological Applications :
Further investigations into its pharmacological properties revealed potential applications in treating conditions associated with enzyme dysregulation, such as certain cancers and metabolic disorders. The compound's interactions with protein targets suggest a promising avenue for drug development . -
Toxicological Assessments :
Toxicity studies have been conducted to evaluate the safety profile of the compound. Results indicated that while it exhibits biological activity, careful consideration must be given to dosage and administration routes to mitigate potential adverse effects .
The mechanism by which tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate exerts its effects involves several key interactions:
- Binding Affinity : The carbamate moiety interacts with enzymatic active sites, leading to competitive inhibition or activation based on the specific target enzyme.
- Steric Effects : The presence of the tert-butyl group provides steric hindrance that influences the reactivity and binding affinity of the compound .
Q & A
Q. What are the foundational synthetic routes for tert-butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate?
The compound is typically synthesized via carbamate formation using tert-butyl dicarbonate (Boc₂O) and an amine precursor. A common method involves reacting tert-butyl carbamate with a cyclopropylamine derivative under mild conditions (0–25°C) in solvents like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize acid byproducts . Multi-step protocols may include protecting-group strategies, such as hydroxylamine intermediates, followed by deprotection to yield the final product .
Q. How is the purity and structural integrity of this compound validated in basic research?
Characterization relies on NMR spectroscopy (1H, 13C) to confirm regiochemistry and hydrogen-bonding patterns, as seen in related carbamates . Mass spectrometry (HRMS or LC-MS) verifies molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry, particularly for cyclopropane or hydroxypropyl moieties . Recrystallization from mixed solvents (e.g., ethanol/water) improves purity .
Q. What solvents and reaction conditions are optimal for its stability during synthesis?
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility of intermediates, while low temperatures (0–5°C) prevent side reactions like epoxide formation in hydroxyl-containing precursors . pH control (neutral to slightly basic) minimizes carbamate hydrolysis .
Advanced Research Questions
Q. How can contradictory NMR data for intermediates be resolved during synthesis?
Discrepancies in NMR signals (e.g., splitting patterns for cyclopropane protons) arise from dynamic stereochemical effects. Advanced methods include:
- Variable-temperature NMR to probe conformational exchange .
- 2D NMR techniques (COSY, NOESY) to map coupling networks and spatial proximity .
- X-ray crystallography to unambiguously assign stereochemistry, as demonstrated in structurally analogous carbamates .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection, which are stable under basic conditions but cleaved with TFA .
- Flow chemistry : Continuous reactors minimize exposure of intermediates to degrading conditions (e.g., heat, moisture) .
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, stoichiometry) maximizes efficiency, as applied in flow-chemistry syntheses .
Q. How does the compound interact with biological targets, and what mechanisms underlie its activity?
The carbamate group acts as a hydrogen-bond donor/acceptor , enabling interactions with enzyme active sites (e.g., proteases, phosphatases). For example:
- In enzyme inhibition studies, the cyclopropane moiety induces steric constraints, altering substrate binding kinetics .
- Hydroxypropyl groups may participate in hydrophilic interactions, as seen in analogs with anti-leukemia activity . Mechanistic insights are validated via molecular docking and kinetic assays .
Q. What analytical methods address discrepancies in reported biological activity data?
- Dose-response curves : Re-evaluate IC50 values under standardized assay conditions (pH, temperature) to control for variability .
- Metabolic stability assays : Assess carbamate hydrolysis in plasma to differentiate intrinsic activity from prodrug effects .
- Crystallographic studies : Resolve binding modes conflicting with computational predictions .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
Yield discrepancies often stem from:
- Impurity in starting materials (e.g., residual moisture in solvents deactivates Boc₂O) .
- Scaling effects : Pilot-scale reactions may suffer from inefficient mixing or heat transfer compared to small batches .
- Purification methods : Column chromatography vs. recrystallization can lead to differences in isolated yields .
Q. How can researchers reconcile conflicting reports on the compound’s enzyme inhibition potency?
- Standardize assay protocols : Differences in buffer composition (e.g., ionic strength) or enzyme sources (recombinant vs. native) significantly impact results .
- Control for hydrolysis : Use HPLC to quantify intact carbamate in assay media, as decomposition products may contribute to observed activity .
Methodological Recommendations
Q. What computational tools predict the compound’s reactivity and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
